Primary Kinetic Isotope Effect: 3.6-Fold Rate Reduction in Yeast Alcohol Dehydrogenase vs. Unlabeled NADH
(R)-NADH-d1 (equivalent to NADD, deuterated at the nicotinamide 4 position) exhibits a primary deuterium kinetic isotope effect (KIE) of kh:kd = 3.6 on hydride transfer rate in yeast alcohol dehydrogenase (YADH) compared to unlabeled NADH [1]. The KIE was derived from the difference in intercept values of Hammett plots (log kh vs. σ⁺) for a series of para-substituted benzaldehydes reduced by NADH versus NADD, with ρ = 2.17 and 2.24 respectively [1]. This 3.6-fold rate differentiation is intrinsic to the mass difference between C–¹H and C–²H bond cleavage in the rate-limiting hydride transfer step, not an artifact of substrate binding. In contrast, (S)-NADH-d1 (the pro-S deuterated epimer) yields no KIE in pro-R specific enzymes like YADH, because the transferred hydrogen originates exclusively from the pro-R position [2].
| Evidence Dimension | Primary deuterium kinetic isotope effect on hydride transfer rate (kh:kd) |
|---|---|
| Target Compound Data | kh:kd = 3.6 (deuterium at nicotinamide 4-position; NADD) |
| Comparator Or Baseline | Unlabeled NADH: kh:kd = 1.0 by definition; (S)-NADH-d1: KIE ≈ 1.0 (no effect in pro-R specific enzymes) |
| Quantified Difference | (R)-NADH-d1/NADH KIE = 3.6; (S)-NADH-d1/NADH KIE ≈ 1.0 in pro-R enzymes |
| Conditions | Yeast alcohol dehydrogenase; para-substituted benzaldehyde substrates (p-Br, p-Cl, H, p-CH₃, p-CH₃O); pH 7.5; steady-state kinetic analysis with Hammett correlation |
Why This Matters
The 3.6-fold KIE is a quantitative benchmark for confirming that hydride transfer is partially or fully rate-limiting in a given dehydrogenase; procurement of the wrong stereoisomer ((S)-NADH-d1) yields no measurable KIE and invalidates entire mechanistic studies.
- [1] Klinman, J. P. The Mechanism of Enzyme-Catalyzed Reduced Nicotinamide Adenine Dinucleotide-Dependent Reductions: Substituent and Isotope Effects in the Yeast Alcohol Dehydrogenase Reaction. J. Biol. Chem. 1972, 247 (24), 7977–7987. View Source
- [2] Birrell, J. A.; Hirst, J. Investigation of NADH Binding, Hydride Transfer, and NAD+ Dissociation during NADH Oxidation by Mitochondrial Complex I Using Modified Nicotinamide Nucleotides. Biochemistry 2013, 52 (23), 4048–4055. View Source
